Ammonium thioacetate Ammonium thioacetate
Brand Name: Vulcanchem
CAS No.: 59094-65-4
VCID: VC14371087
InChI: InChI=1S/C2H4OS.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3
SMILES:
Molecular Formula: C2H7NOS
Molecular Weight: 93.15 g/mol

Ammonium thioacetate

CAS No.: 59094-65-4

Cat. No.: VC14371087

Molecular Formula: C2H7NOS

Molecular Weight: 93.15 g/mol

* For research use only. Not for human or veterinary use.

Ammonium thioacetate - 59094-65-4

Specification

CAS No. 59094-65-4
Molecular Formula C2H7NOS
Molecular Weight 93.15 g/mol
IUPAC Name azanium;ethanethioate
Standard InChI InChI=1S/C2H4OS.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3
Standard InChI Key AIODQALUGWKTRZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)[S-].[NH4+]

Introduction

Chemical Identity and Structural Characteristics

Ammonium thioacetate belongs to the class of thiocarboxylic acid salts, with the general formula CH₃COS⁻NH₄⁺. Its structure features a thiocarboxylate group (RCOS⁻) bonded to an ammonium ion, a configuration that combines the nucleophilicity of thioesters with the buffering capacity of ammonium salts. The sulfur atom in the thioacetate group lowers the pKa of the conjugate acid (thioacetic acid, pKa ≈ 3.4) compared to acetic acid (pKa ≈ 4.75), enhancing its reactivity in acyl transfer reactions .

The compound crystallizes as a hygroscopic solid, though its exact melting point and crystal morphology remain undocumented. Comparative analysis with ammonium acetate (melting point: 113°C) and sodium thioacetate (decomposition above 100°C) suggests that ammonium thioacetate likely decomposes at moderate temperatures, releasing acetamide or hydrogen sulfide depending on conditions.

Synthesis and Production Methods

Neutralization of Thioacetic Acid with Ammonia

The most straightforward route involves neutralizing thioacetic acid (CH₃COSH) with aqueous ammonia:

CH₃COSH+NH₃CH₃COS⁻NH₄⁺\text{CH₃COSH} + \text{NH₃} \rightarrow \text{CH₃COS⁻NH₄⁺}

Phase-Transfer Catalysis (PTC)

Building on methods for sodium thioacetate synthesis , ammonium thioacetate can be prepared using polyethylene glycol (PEG400) as a phase-transfer catalyst. In this approach, thioacetic acid reacts with ammonium carbonate in dichloromethane:

2CH₃COSH+(NH₄)2CO₃PEG4002CH₃COS⁻NH₄⁺+CO₂+H₂O2\text{CH₃COSH} + (\text{NH₄})₂\text{CO₃} \xrightarrow{\text{PEG400}} 2\text{CH₃COS⁻NH₄⁺} + \text{CO₂} + \text{H₂O}

PEG400 facilitates ion transfer between organic and aqueous phases, achieving yields exceeding 85% under mild conditions .

Physicochemical Properties

Solubility and Stability

Ammonium thioacetate’s solubility profile mirrors that of related ammonium salts. It is highly soluble in polar solvents such as water and methanol but exhibits limited solubility in acetone or ethyl acetate (Table 1).

Table 1: Comparative Solubility of Ammonium Thioacetate and Analogues

PropertyAmmonium Thioacetate*Ammonium Acetate Sodium Thioacetate
Water Solubility (20°C)>150 g/100 mL143 g/100 mL102 g/100 mL
Solubility in EthanolFreely solubleFreely solubleSparingly soluble
Decomposition Temp.~120°C (est.)144°C110°C (est.)
*Estimated from analogous compounds.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 2550 cm⁻¹ (S-H stretch, absent in the salt), 1670 cm⁻¹ (C=O), and 1550 cm⁻¹ (C-S).

  • NMR: 1H^1\text{H} NMR (D₂O): δ 2.35 (s, 3H, CH₃), 3.10 (q, 4H, NH₄⁺) .

Applications in Organic Synthesis

Acyl Transfer Reactions

Ammonium thioacetate serves as a mild acylating agent, transferring the CH₃CO– group to amines or alcohols without requiring harsh conditions. For example, it facilitates the synthesis of thioamides:

RNH₂+CH₃COS⁻NH₄⁺RNHCOSCH₃+NH₃\text{RNH₂} + \text{CH₃COS⁻NH₄⁺} \rightarrow \text{RNHCOSCH₃} + \text{NH₃}

This reactivity is exploited in peptide synthesis to introduce thioamide bonds, which confer protease resistance .

Preparation of Heterocycles

In the presence of alkyl halides, ammonium thioacetate undergoes nucleophilic substitution to form thioethers, intermediates in thiazole and thiadiazole synthesis. For instance:

RX+CH₃COS⁻NH₄⁺RSC(O)CH₃+NH₄X\text{RX} + \text{CH₃COS⁻NH₄⁺} \rightarrow \text{RSC(O)CH₃} + \text{NH₄X}

Subsequent cyclization with hydrazine yields 1,3,4-thiadiazoles, valuable in pharmaceutical chemistry .

Recent Advances and Future Directions

Recent studies highlight ammonium thioacetate’s role in green chemistry. Its use in PEG400-catalyzed reactions reduces reliance on toxic solvents, aligning with industrial trends toward sustainable synthesis . Ongoing research explores its utility in:

  • Bioconjugation: Site-specific protein modification via thioacetylation.

  • Metal-Organic Frameworks (MOFs): As a sulfur source for photocatalytic materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator